molecular formula C19H27N3OS B5575950 N-ethyl-3-isobutyl-1-methyl-N-[4-(methylthio)benzyl]-1H-pyrazole-5-carboxamide

N-ethyl-3-isobutyl-1-methyl-N-[4-(methylthio)benzyl]-1H-pyrazole-5-carboxamide

Cat. No.: B5575950
M. Wt: 345.5 g/mol
InChI Key: ATQHTPSTZCROJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-isobutyl-1-methyl-N-[4-(methylthio)benzyl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H27N3OS and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.18748367 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

N-ethyl-3-isobutyl-1-methyl-N-[4-(methylthio)benzyl]-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in scientific research, particularly in the study of drug metabolism and pharmacokinetics. The research on similar compounds, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), which is a DNA-intercalating drug with a dual mode of cytotoxic action, provides insights into the metabolism and pharmacokinetics of novel therapeutic agents. DACA, for example, has been studied for its efficacy and pharmacokinetics in a phase I study, indicating the importance of understanding drug disposition for developing effective treatments (McCrystal et al., 1999).

Potential Uremic Toxin

The study of uremic toxins such as N-methyl-2-pyridone-5-carboxamide (2PY), a metabolite of nicotinamide-adenine dinucleotide (NAD), suggests a framework for investigating the toxicity of this compound in renal failure patients. Understanding the impact of such compounds on human health, especially their inhibitory effects on enzymes like poly(ADP-ribose) polymerase (PARP-1), is crucial for assessing their safety and therapeutic potential (Rutkowski et al., 2003).

Imaging Applications in Dementia

Research on imaging agents like N-methyl[11C]2-(4′methylaminophenyl)-6-hydroxy-benzothiazole (PIB) for positron emission tomography (PET) in Alzheimer's disease (AD) and frontotemporal dementia (FTD) highlights the potential of this compound in diagnostic imaging. Such compounds can aid in distinguishing between different forms of dementia based on their amyloid binding properties, contributing to better diagnosis and understanding of these conditions (Engler et al., 2007).

Genetic Association with Drug-Induced Hepatotoxicity

The association between genetic polymorphisms in the pregnane X receptor (PXR) and constitutive androstane receptor (CAR) genes and the risk of antituberculosis drug-induced hepatotoxicity (ATDH) suggests a similar research avenue for this compound. Investigating the genetic predisposition to adverse drug reactions can inform personalized medicine and safer drug design (Wang et al., 2019).

Properties

IUPAC Name

N-ethyl-2-methyl-5-(2-methylpropyl)-N-[(4-methylsulfanylphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3OS/c1-6-22(13-15-7-9-17(24-5)10-8-15)19(23)18-12-16(11-14(2)3)20-21(18)4/h7-10,12,14H,6,11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQHTPSTZCROJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)SC)C(=O)C2=CC(=NN2C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.